molecular formula C23H27N3O2S2 B12206946 N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12206946
M. Wt: 441.6 g/mol
InChI Key: IJQKCGKLGKMUDH-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[3-(Piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a conjugated imine (Schiff base) system. Its structure includes:

  • A thiazole ring substituted at position 4 with a 3-(piperidin-1-ylsulfonyl)phenyl group.
  • A Z-configuration at the imine bond (C=N), critical for stereoelectronic interactions.
  • A propyl chain at position 3 of the thiazole, influencing lipophilicity and conformational flexibility.

This compound belongs to a class of bioactive molecules studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. Its structural complexity necessitates precise synthetic strategies, often involving C–H activation or direct arylation (as inferred from similar syntheses in ).

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O2S2/c1-2-14-26-22(18-29-23(26)24-20-11-5-3-6-12-20)19-10-9-13-21(17-19)30(27,28)25-15-7-4-8-16-25/h3,5-6,9-13,17-18H,2,4,7-8,14-16H2,1H3

InChI Key

IJQKCGKLGKMUDH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types, making it a promising candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties :
    Thiazole compounds have been reported to possess anti-inflammatory effects. For instance, studies on related thiazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests that this compound may also exhibit similar properties, warranting investigation into its therapeutic potential for inflammatory diseases.
  • Central Nervous System (CNS) Activity :
    Thiazoles are recognized for their activity against CNS disorders. Compounds containing the thiazole moiety have been linked to the modulation of neurotransmitter systems, showing promise as treatment options for conditions such as anxiety and depression . The piperidine component may enhance this activity by improving blood-brain barrier permeability.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of the thiazole ring followed by functionalization with piperidine and sulfonamide groups. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), leading to the discovery of more potent derivatives with enhanced biological activities .

Case Study 1: Anticancer Efficacy

A study investigated a series of thiazole derivatives similar to this compound against breast cancer cell lines. Results showed that specific modifications increased apoptosis rates significantly compared to control groups. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory effects, researchers tested several thiazole derivatives in models of induced inflammation. The results indicated a marked reduction in inflammatory markers and pain responses when treated with these compounds, suggesting potential applications in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Thiazole Derivatives

Compound ID/Name Thiazole Substituents (Position 3) Aryl Group (Position 4) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Propyl 3-(Piperidin-1-ylsulfonyl)phenyl ~485.66 (estimated) Hypothesized kinase inhibition
N-(3-Benzyl-5-(3-chlorophenyl)thiazol-2-ylidene)aniline (29) Benzyl 3-Chlorophenyl Not reported Antimicrobial screening candidate
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2-ylidene)aniline (37) Benzyl 4-Nitrophenyl Not reported Electron-deficient for charge-transfer studies
Ethyl 4-(3-benzyl-2-(phenylimino)thiazol-5-yl)benzoate (30) Benzyl Ethyl benzoate Not reported Solubility enhancement via ester group

Analysis :

  • Propyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl (29) and 4-nitrophenyl (37) substituents in analogs introduce electron-withdrawing effects, altering redox properties and binding kinetics compared to the target’s sulfonamide group.

Sulfonamide Group Modifications

Table 2: Sulfonamide Variants in Related Compounds

Compound Name/CAS No. Sulfonamide Structure Ring Size/Substituents Molecular Weight (g/mol) Notes
Target Compound Piperidin-1-ylsulfonyl 6-membered ring ~485.66 Enhanced solubility via sulfonamide
N-[(2Z)-3-(3-Methoxypropyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}... (CAS: 847037-12-1) 4-Methylpiperidin-1-ylsulfonyl 6-membered, methylated 485.66 Methylation may improve metabolic stability
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide (CAS: 1007540-88-6) Azepan-1-ylsulfonyl 7-membered ring Not reported Larger ring size may alter target affinity

Analysis :

  • Piperidinyl vs.
  • Methylation Effects: The 4-methylpiperidine variant (CAS: 847037-12-1) shows how minor substituents can modulate pharmacokinetics without drastically altering molecular weight.

Hypothesized Activity Based on Structural Features:

  • Target Compound : The piperidinylsulfonyl group may enhance solubility and mimic ATP-binding motifs in kinases, while the propyl chain balances lipophilicity for cell penetration.
  • Compound 29 (3-chlorophenyl) : The chloro group could promote halogen bonding with target proteins, increasing potency but reducing solubility.
  • CAS: 1007540-88-6 (azepanyl) : The fluorobenzo[d]thiazole core and 7-membered sulfonamide may improve CNS penetration due to increased logP.

Biological Activity

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O2SC_{23}H_{26}N_4O_2S with a molecular weight of 466.6 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Piperidine Sulfonyl Group : Sulfonylation of a piperidine derivative.
  • Final Assembly : Coupling of intermediate compounds to form the target molecule.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In one study, synthesized compounds demonstrated strong inhibitory activity against urease and moderate inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating infections and neurological disorders .

Enzyme Inhibition

The sulfonamide functionality is associated with significant enzyme inhibition properties. Compounds within this class have been shown to inhibit key enzymes involved in metabolic processes, which can be beneficial in managing conditions such as diabetes and obesity by modulating glucose levels .

Antitumor Activity

Some studies suggest that thiazole derivatives can exhibit antitumor effects. The mechanism may involve the inhibition of specific cancer cell proliferation pathways. For instance, compounds structurally related to this compound have shown selective antiproliferative activity against BRCA-deficient cancer cells .

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Interaction : The compound's sulfonamide group likely interacts with active sites on enzymes, inhibiting their function.
  • Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and cell survival, particularly through the NF-kB and MAPK pathways .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities associated with this compound:

StudyFindings
Sanchez-Sancho et al., 1998Identified piperidine derivatives with anesthetic properties and potential for glucose regulation .
Aziz-ur-Rehman et al., 2011Highlighted the antibacterial and enzyme inhibitory activities of sulfonamide derivatives .
Recent Antitumor StudiesDemonstrated selective antiproliferative effects on cancer cells lacking BRCA genes .

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